6-Methylimidazo[1,5-a]pyridine-3-carboxylic acid 6-Methylimidazo[1,5-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13519416
InChI: InChI=1S/C9H8N2O2/c1-6-2-3-7-4-10-8(9(12)13)11(7)5-6/h2-5H,1H3,(H,12,13)
SMILES: CC1=CN2C(=CN=C2C(=O)O)C=C1
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

6-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC13519416

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

6-Methylimidazo[1,5-a]pyridine-3-carboxylic acid -

Specification

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 6-methylimidazo[1,5-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H8N2O2/c1-6-2-3-7-4-10-8(9(12)13)11(7)5-6/h2-5H,1H3,(H,12,13)
Standard InChI Key ZRXGGEWQDHIOJZ-UHFFFAOYSA-N
SMILES CC1=CN2C(=CN=C2C(=O)O)C=C1
Canonical SMILES CC1=CN2C(=CN=C2C(=O)O)C=C1

Introduction

Structural and Chemical Characteristics

The molecular framework of 6-methylimidazo[1,5-a]pyridine-3-carboxylic acid consists of a planar imidazo[1,5-a]pyridine core, where the imidazole ring (positions 1–3) is fused to the pyridine ring (positions 4–8). The methyl substituent at position 6 introduces steric and electronic effects that modulate reactivity, while the carboxylic acid group at position 3 enhances solubility and enables further functionalization through esterification or amidation .

Key Physicochemical Properties

  • Molecular Formula: C₁₀H₈N₂O₂

  • Molecular Weight: 188.18 g/mol

  • pKa: The carboxylic acid group exhibits a pKa of approximately 3.5–4.0, enabling deprotonation under physiological conditions .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but poorly soluble in water due to hydrophobic interactions from the methyl group .

Synthetic Methodologies

Core Ring Formation

The imidazo[1,5-a]pyridine scaffold is typically constructed via cyclization reactions. A common approach involves reacting 2-amino-3-methylpyridine with formamide or its derivatives under acidic conditions. For example, sulfuric acid catalyzes the cyclization to form the imidazo[1,5-a]pyridine core, followed by bromination or carboxylation to introduce substituents .

Carboxylic Acid Functionalization

The carboxylic acid moiety is often introduced through saponification of ester precursors. Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, for instance, undergoes hydrolysis under alkaline conditions (e.g., aqueous NaOH) to yield the free acid . Alternative routes involve direct carboxylation using carbon dioxide or cyanide-based reagents, though these methods are less common due to lower yields .

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)
Cyclization2-Amino-3-methylpyridineFormamide, H₂SO₄, 100°C65–70
SaponificationEthyl ester derivativeNaOH (2M), reflux, 6 h85–90
Direct carboxylation6-Methylimidazo[1,5-a]pyridineCO₂, Pd catalyst, 120°C40–50

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison of Imidazo[1,5-a]pyridine Derivatives

CompoundSubstituentsKey Biological ActivityMIC (µg/mL)
6-Methylimidazo[1,5-a]pyridine-3-carboxylic acid6-CH₃, 3-COOHAntimicrobial (predicted)N/A
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid6-Br, 3-COOHAntibacterial0.5–1.0
8-Chloro-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid8-Cl, 6-CH₃, 3-COOHAnticancer (in vitro)2.5

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